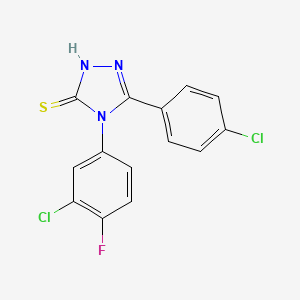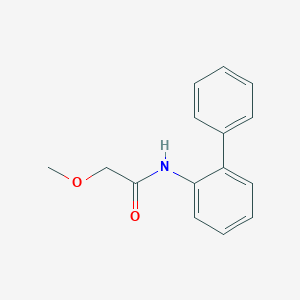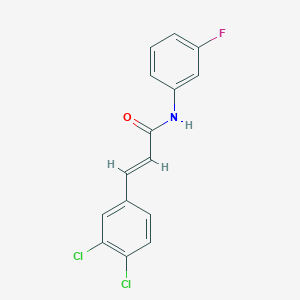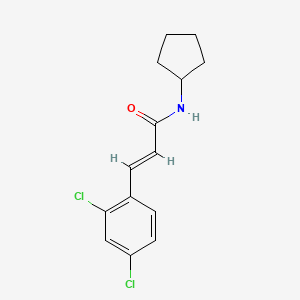
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide (BPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPP is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to affect various biochemical and physiological processes in the body. It has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has also been shown to decrease levels of cortisol, a hormone that is associated with stress.
実験室実験の利点と制限
One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is its relatively short half-life, which can make it difficult to maintain consistent levels in experiments over an extended period of time.
将来の方向性
There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide. One area of interest is its potential applications in the treatment of post-traumatic stress disorder (PTSD). 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce symptoms of PTSD in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential applications in the treatment of drug addiction. 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction.
In conclusion, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and future directions make it an interesting area of study for researchers in the field of medicine. Further research is needed to fully understand its potential applications and limitations.
合成法
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, 3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs in these areas.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)22-21(25)11-12-23-13-15-24(16-14-23)17-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXTANAHHYAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)




![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)